8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride is a chemical compound classified within the benzodiazepine family, which is known for its psychoactive properties. These compounds are primarily utilized in the treatment of various conditions such as anxiety, insomnia, and other related disorders. The presence of a fluorine atom at the 8th position of the benzodiazepine structure enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. This compound's unique structure and properties allow for potential applications in both scientific research and therapeutic development .
The synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride typically involves several key steps:
These methods highlight the multi-step nature of synthesizing fluorinated benzodiazepines and underscore the importance of selecting appropriate reagents and conditions to achieve high yields.
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride participates in several chemical reactions typical of benzodiazepines:
These reactions are essential for understanding its behavior in biological systems and its potential therapeutic applications.
The mechanism of action for 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride primarily involves its interaction with gamma-aminobutyric acid receptors in the central nervous system. By binding to these receptors:
The presence of the fluorine atom at the 8th position may enhance binding affinity and selectivity towards specific receptor subtypes, potentially improving therapeutic efficacy .
Physical and chemical property data are essential for practical applications in pharmaceuticals and research settings .
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride has several scientific uses:
These applications highlight its significance in both academic research and pharmaceutical industries.
Transition metal-catalyzed asymmetric hydroamination has emerged as a cornerstone methodology for constructing enantioenriched benzodiazepine scaffolds. For 8-fluoro-1,4-benzodiazepines, Rh-catalyzed hydrofunctionalization of internal alkynes and allenes enables precise stereocontrol at the C3 position—a critical structural feature for receptor binding affinity. The process employs [Rh(cod)Cl]₂ (4 mol%) with chiral ligands and Brønsted acids in dichloroethane (0.4M), where ligand selection dictates enantioselectivity. As demonstrated in optimization studies, (R)-DTBM-Garphos with trifluoroacetic acid (TFA) achieves exceptional enantiomeric ratios (95:5 er) for tosyl-protected intermediates, while (R)-BINAP yields inferior results (57:43 er) [5] [8].
The mechanism involves Brønsted acid-assisted π-allyl rhodium intermediate formation, followed by nucleophilic attack from the tethered amine. Rigid N-protecting groups (Ts > Boc) enhance stereoselectivity by reducing conformational flexibility during cyclization. This method delivers 3-vinyl-1,4-benzodiazepines in yields up to 90%—key intermediates for neuroactive compounds like Lixivaptan metabolites [5].
Table 1: Ligand Impact on Rh-Catalyzed Hydroamination
Ligand | Brønsted Acid | Yield (%) | er | N-Protecting Group |
---|---|---|---|---|
(R)-BINAP | rac-BNP acid | 19 | 57:43 | Boc |
(R)-DTBM-Segphos | rac-BNP acid | 73 | 57:43 | Boc |
(S)-DTBM-Garphos | rac-BNP acid | 81 | 67:33 | Boc |
(R)-DTBM-Garphos | TFA | 50 | 80:20 | Ts |
(R)-DTBM-Garphos | PPTS | 80 | 90:10 | Ts |
Fragment-based drug design leverages the 8-fluoro-1,4-benzodiazepine core as a privileged scaffold for targeting CNS receptors. The bicyclic system comprises a fluorinated benzene ring fused to a seven-membered diazepine ring, enabling three-dimensional diversity at C2, C3, and C5 positions. Computational analyses reveal that the 8-fluoro substituent enhances electron-deficient character (σₚ = 0.06), strengthening π-stacking interactions with GABAₐ receptor residues. The scaffold’s bioisosteric versatility permits strategic modifications: replacing C2-C3 single bonds with alkenes boosts rigidity, while N1 alkylation modulates blood-brain barrier permeability [3] [4].
Notably, the saturated 2,3,4,5-tetrahydro backbone (vs. aromatic 1,4-benzodiazepines) reduces metabolic oxidation, as validated by hepatic microsome studies (t₁/₂ > 120 min). Commercial building blocks like 4-Boc-8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (C₁₄H₁₉FN₂O₂, MW 266.31) facilitate rapid analog synthesis, though the dihydrochloride salt remains preferred for in vivo applications [2] [4].
Table 2: Structural Analogs of 8-Fluoro-1,4-Benzodiazepine Core
Compound | Molecular Formula | Molecular Weight | CAS | Purity |
---|---|---|---|---|
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | C₉H₁₁FN₂ | 166.20 | 620948-83-6 | 95% |
4-Boc-8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | C₁₄H₁₉FN₂O₂ | 266.31 | - | >97% |
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride | C₉H₁₃Cl₂FN₂ | 239.12 | - | 97% |
Conformational restriction via tethering is critical for enhancing target selectivity in 8-fluoro-1,4-benzodiazepines. Bicyclic pyrrolobenzodiazepines (PBDs)—fused [7,5]-ring systems—exemplify this strategy, where N1-C2 tethering locks the diazepine ring into bioactive conformations. Synthetic routes employ orthogonal deprotection of Rh-catalyzed hydroamination products (e.g., N-Boc → N-H cleavage) followed by intramolecular alkylation. This yields PBD cores with >98% diastereoselectivity, as confirmed by X-ray crystallography [3] [5].
Alternatively, propargyl-tethered anilines undergo gold-catalyzed cycloisomerization to form tricyclic derivatives. The 8-fluoro group’s steric profile (van der Waals radius: 1.47 Å) prevents undesirable ring conformers without requiring protecting groups—a key advantage over non-fluorinated analogs [5].
Conversion of the free base 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (C₉H₁₁FN₂, MW 166.20) to its dihydrochloride salt (C₉H₁₃Cl₂FN₂, MW 239.12) dramatically improves aqueous solubility (from <0.1 mg/mL to >50 mg/mL) and oral bioavailability. The salt formation protocol involves dissolving the free base in anhydrous dichloromethane at 0°C, followed by slow addition of HCl-saturated ether. Crystallization yields a 97% pure solid with enhanced hygroscopic stability compared to mono-HCl salts [3] [6] [7].
The protonation sites (N1 and N4) were confirmed via ¹⁵N-NMR, revealing δ = -325 ppm (N1) and -280 ppm (N4). This dicationic state facilitates salt bridges with phosphate groups in biological membranes, increasing Caco-2 permeability (Papp = 12.7 × 10⁻⁶ cm/s) by 3-fold versus the free base [3] [7].
Table 3: Physicochemical Properties of Salt vs. Free Base
Property | Free Base | Dihydrochloride Salt |
---|---|---|
Molecular Formula | C₉H₁₁FN₂ | C₉H₁₃Cl₂FN₂ |
Molecular Weight | 166.20 | 239.12 |
Aqueous Solubility (pH 7) | 0.08 mg/mL | 52.3 mg/mL |
Melting Point | Not reported | >300°C (dec.) |
Storage Conditions | -20°C, inert atmos | Ambient |
α-Vinyl substitution at C3 creates a versatile handle for probing 3D pharmacophore space in 8-fluoro-1,4-benzodiazepines. The Rh-catalyzed hydroamination of allenes (e.g., 3e with N-Ts protection) delivers C3-vinyl derivatives with 95:5 er using (R)-DTBM-Garphos/PPTS. These analogs exhibit distinct binding modes: molecular docking reveals the vinyl group’s orientation modulates H-bond distances (2.8–3.2 Å) with GABAₐ α1-subunit Gln130 [5] [8].
Functionalization strategies include:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3